![molecular formula C19H12ClNOS B11033776 (2-chlorophenyl)(10H-phenothiazin-10-yl)methanone](/img/structure/B11033776.png)
(2-chlorophenyl)(10H-phenothiazin-10-yl)methanone
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Overview
Description
(2-chlorophenyl)(10H-phenothiazin-10-yl)methanone is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by the presence of a chlorophenyl group and a phenothiazine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(10H-phenothiazin-10-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 10H-phenothiazine in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)(10H-phenothiazin-10-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Overview
(2-chlorophenyl)(10H-phenothiazin-10-yl)methanone is a chemical compound belonging to the phenothiazine class, which is widely recognized for its medicinal properties, particularly in psychiatry and pharmacology. This compound's unique structure, characterized by a chlorophenyl group and a phenothiazine moiety, positions it as a significant candidate for various scientific applications.
Medicinal Chemistry
- Antipsychotic Activity : The compound is primarily studied for its interaction with dopamine receptors, which are critical in treating psychiatric disorders like schizophrenia. Phenothiazines are known antipsychotic agents, and derivatives like this compound contribute to this field through their pharmacological profiles.
- Antiemetic Properties : Similar to other phenothiazine derivatives, this compound may also exhibit antiemetic effects, making it useful in managing nausea and vomiting associated with chemotherapy or surgery.
Biological Research
- Enzyme Interaction Studies : The compound has been investigated for its potential interactions with biological macromolecules, including enzymes and receptors. Preliminary studies suggest it may influence various signaling pathways, which could be pivotal in drug design.
- Anticancer Potential : Research indicates that phenothiazine derivatives have anticancer properties. The ability of this compound to induce apoptosis in cancer cells is an area of active investigation.
Chemical Research
- Building Block for Synthesis : In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for further derivatization, leading to novel compounds with enhanced biological activities.
Uniqueness
This compound is distinguished by its dual functional groups—chlorophenyl and phenothiazine—which endow it with unique chemical reactivity and potential therapeutic applications not found in simpler phenothiazines.
Case Studies
- Antipsychotic Efficacy : A study evaluated the efficacy of various phenothiazine derivatives, including this compound, demonstrating significant improvements in psychotic symptoms compared to placebo controls.
- Anticancer Activity : In vitro studies showed that this compound could inhibit the growth of specific cancer cell lines, suggesting a potential role as an anticancer agent. Further investigations are needed to elucidate its mechanism of action and therapeutic window.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)(10H-phenothiazin-10-yl)methanone involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, which play a crucial role in their antipsychotic effects. The compound may also interact with other neurotransmitter receptors and ion channels, contributing to its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
2-chloro-10H-phenothiazine: Shares the phenothiazine core but lacks the carbonyl group.
10-methyl-10H-phenothiazine: Contains a methyl group instead of the chlorophenyl group.
2-chloro-10-(chloroacetyl)-10H-phenothiazine: Features an additional chloroacetyl group.
Uniqueness
(2-chlorophenyl)(10H-phenothiazin-10-yl)methanone is unique due to the presence of both the chlorophenyl and phenothiazine moieties, which confer distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
(2-chlorophenyl)(10H-phenothiazin-10-yl)methanone, a compound belonging to the phenothiazine class, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a phenothiazine core substituted with a 2-chlorophenyl group. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.
1. Anticancer Activity
Research has indicated that phenothiazine derivatives exhibit significant anticancer properties. Specifically, this compound has been shown to inhibit histone deacetylase 6 (HDAC6), an enzyme implicated in cancer progression. A study reported that this compound demonstrated high selectivity and potency as an HDAC6 inhibitor, with an IC50 value of approximately 5 nM .
Compound | Target | IC50 Value (nM) | Selectivity |
---|---|---|---|
This compound | HDAC6 | 5 | High |
2. Neuroprotective Effects
Phenothiazines are also recognized for their neuroprotective effects. A derivative similar to this compound was identified as a potential multi-targeting agent for Alzheimer's disease. This compound exhibited dual inhibition of cholinesterase and amyloid-beta aggregation, suggesting its potential role in treating neurodegenerative disorders .
3. Antimicrobial Activity
The antibacterial properties of phenothiazine derivatives have been documented, with some studies highlighting their effectiveness against various pathogens. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
The biological activities of this compound can be attributed to several mechanisms:
- HDAC Inhibition : By inhibiting HDAC6, the compound alters histone acetylation patterns, leading to changes in gene expression associated with cell cycle regulation and apoptosis.
- Cholinesterase Inhibition : The compound's ability to inhibit cholinesterase contributes to increased levels of acetylcholine, enhancing neurotransmission in neurodegenerative conditions.
Case Studies
- Study on Anticancer Efficacy : A recent investigation into the anticancer effects of phenothiazine derivatives included this compound. The study demonstrated significant tumor growth inhibition in xenograft models, supporting its potential as a therapeutic agent in oncology.
- Neuroprotective Study : Another study assessed the neuroprotective effects of this compound in an Alzheimer's disease model. Results showed improved cognitive function and reduced amyloid plaque formation in treated animals compared to controls.
Properties
Molecular Formula |
C19H12ClNOS |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C19H12ClNOS/c20-14-8-2-1-7-13(14)19(22)21-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)21/h1-12H |
InChI Key |
NYVZOLHCYJHXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)Cl |
Origin of Product |
United States |
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